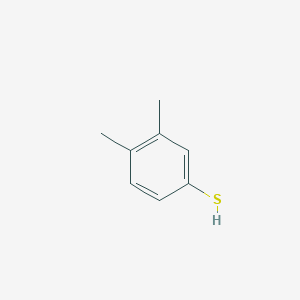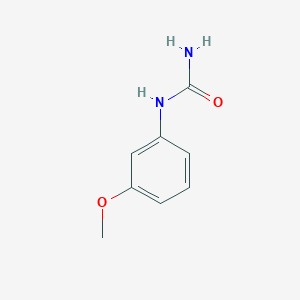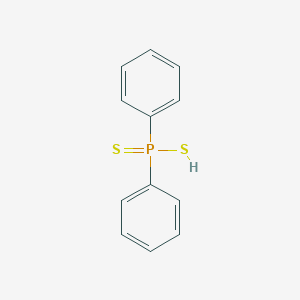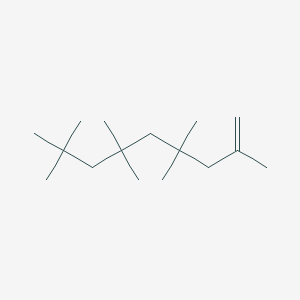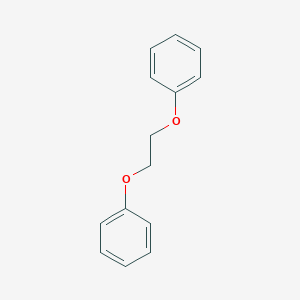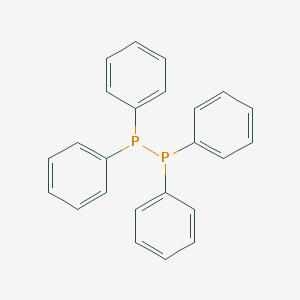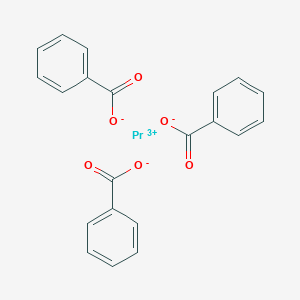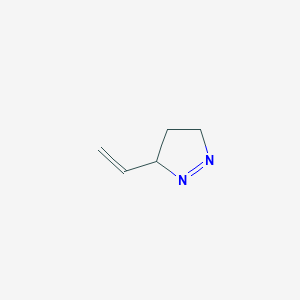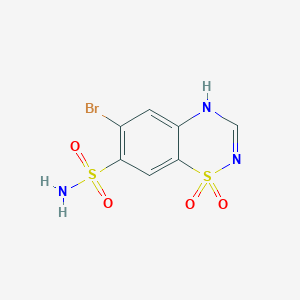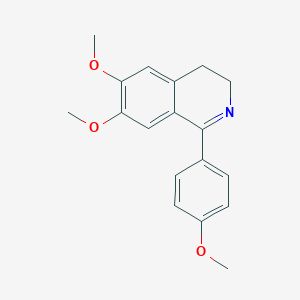
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline (DMIQ) is a chemical compound that belongs to the isoquinoline family. It is a synthetic alkaloid that has been studied for its potential applications in medicinal chemistry. DMIQ has been found to exhibit a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
科学研究应用
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been studied for its potential applications in medicinal chemistry. It has been found to exhibit antitumor activity against a range of cancer cell lines, including breast, lung, and colon cancer. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to exhibit antiviral activity against the influenza virus and herpes simplex virus. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用机制
The mechanism of action of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is not fully understood. However, it has been proposed that 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to inhibit the growth and proliferation of cancer cells by blocking the cell cycle at the G2/M phase. The antiviral activity of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline is thought to be due to its ability to inhibit viral replication by targeting the viral polymerase. The anti-inflammatory effects of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline are believed to be mediated by its ability to inhibit the production of pro-inflammatory cytokines.
生化和生理效应
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death.
实验室实验的优点和局限性
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and with high purity. It has also been found to exhibit a range of biological activities, making it a useful tool for studying various biological processes. However, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline also has limitations for lab experiments. Its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its activity. In addition, 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline. One direction is to further investigate its mechanism of action, particularly with regards to its antitumor activity. This could lead to the development of more effective cancer treatments that target specific pathways involved in cancer cell growth and proliferation. Another direction is to explore the potential of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline as a treatment for viral infections, particularly in light of the current COVID-19 pandemic. Finally, future studies could focus on the development of new synthetic analogues of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline that exhibit improved biological activity and reduced toxicity.
合成方法
The synthesis of 6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline involves the reaction of 3-hydroxy-4-methoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of acetic acid and sodium acetate. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction. The final product is obtained in good yield and purity, making it suitable for further studies.
属性
CAS 编号 |
15462-83-6 |
|---|---|
产品名称 |
6,7-Dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
分子式 |
C18H19NO3 |
分子量 |
297.3 g/mol |
IUPAC 名称 |
6,7-dimethoxy-1-(4-methoxyphenyl)-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C18H19NO3/c1-20-14-6-4-12(5-7-14)18-15-11-17(22-3)16(21-2)10-13(15)8-9-19-18/h4-7,10-11H,8-9H2,1-3H3 |
InChI 键 |
UQYSBDOHIQHGKF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
规范 SMILES |
COC1=CC=C(C=C1)C2=NCCC3=CC(=C(C=C32)OC)OC |
同义词 |
6,7-DIMETHOXY-1-(4-METHOXYPHENYL)-3,4-DIHYDROISOQUINOLINE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



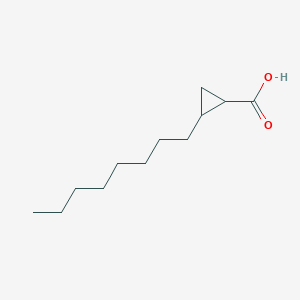
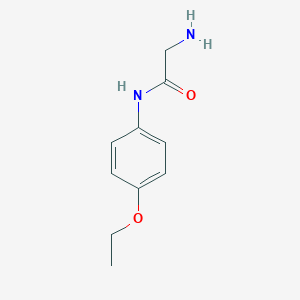
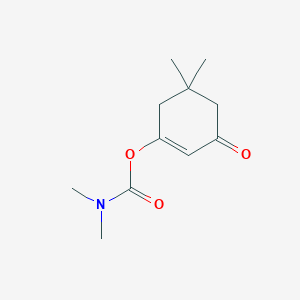
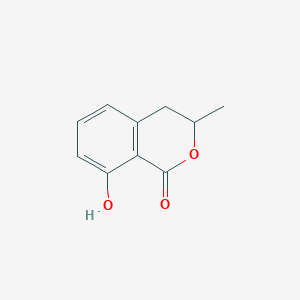
![2-Methoxy-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B93610.png)
